molecular formula C11H15NO2 B6747619 N-(2-hydroxy-4-methylphenyl)butanamide

N-(2-hydroxy-4-methylphenyl)butanamide

Cat. No.: B6747619
M. Wt: 193.24 g/mol
InChI Key: AKXXWOQIECWIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-4-methylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a phenyl ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylphenyl)butanamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.

    Reduction: Formation of N-(2-hydroxy-4-methylphenyl)butylamine.

    Substitution: Formation of halogenated derivatives such as 2-hydroxy-4-bromo-methylphenylbutanamide.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)butanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can interact with receptors or other proteins, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)butanamide
  • N-(4-methylphenyl)butanamide
  • N-(2-hydroxy-4-methoxyphenyl)butanamide

Uniqueness

N-(2-hydroxy-4-methylphenyl)butanamide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds

Properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-4-11(14)12-9-6-5-8(2)7-10(9)13/h5-7,13H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXWOQIECWIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876507
Record name 2-Butyramido-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 30 ml of dioxane, there were added 1.50 g (12.6 mmol) of 6-amino-m-cresol and 0.6 g (6.0 mmol) of calcium carbonate. To the solution thus obtained, there was added 1.02 g of butanoyl chloride over 10 minutes, followed by stirring at room temperature for 30 minutes. After the completion of the reaction, the inorganic salt was filtered and 150 ml of water was poured thereto. Then the mixture was extracted with 150 ml of ethyl acetate, washed with a saturated aqueous solution of common salt and dried over anhydrous Glauber's salt. After distilling off the solvent under reduced pressure, a red oily product was obtained. This product was crystallized by adding thereto 15 ml of hexane and 6 ml of ethyl acetate, and then filtered and dried. Thus 0.62 g (3.2 mmol) of N-(2-hydroxy-4-methylphenyl)butanamide was obtained as colorless crystals. The yield was 25%.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.